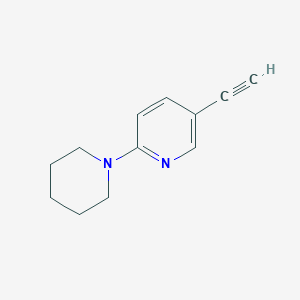

5-Ethynyl-2-(piperidin-1-YL)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

5-ethynyl-2-piperidin-1-ylpyridine |

InChI |

InChI=1S/C12H14N2/c1-2-11-6-7-12(13-10-11)14-8-4-3-5-9-14/h1,6-7,10H,3-5,8-9H2 |

InChI Key |

IDHINDRYWQVIPK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(C=C1)N2CCCCC2 |

Origin of Product |

United States |

Synthetic Routes and Methodologies for 5 Ethynyl 2 Piperidin 1 Yl Pyridine

Strategic Retrosynthetic Analysis and Selection of Starting Materials

A logical retrosynthetic analysis of 5-ethynyl-2-(piperidin-1-yl)pyridine identifies two primary disconnection approaches, guiding the selection of appropriate starting materials. The most common strategy involves disconnecting the C-C bond of the ethynyl (B1212043) group and the C-N bond of the piperidine (B6355638) ring.

Retrosynthetic Disconnection Pathways:

| Disconnection | Precursors | Starting Materials |

| Route A: C(sp)-C(sp2) and C-N bond disconnections | 2,5-dihalopyridine and piperidine, followed by ethynylation | Commercially available 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine and piperidine. |

| Route B: C-N and C(sp)-C(sp2) bond disconnections | 5-ethynyl-2-halopyridine and piperidine | 5-bromo-2-chloropyridine and a source of the ethynyl group (e.g., trimethylsilylacetylene). |

Palladium-Catalyzed Cross-Coupling Approaches for Ethynyl Group Introduction

The introduction of the ethynyl group at the C-5 position of the pyridine (B92270) ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the premier method for this transformation.

Sonogashira Coupling Reactions: Catalyst Systems and Reaction Conditions

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. semanticscholar.orgwikipedia.orgresearchgate.netresearchgate.net In the context of synthesizing this compound, this involves the coupling of a 5-halo-2-(piperidin-1-yl)pyridine intermediate with a suitable alkyne, such as trimethylsilylacetylene, followed by deprotection.

Typical Sonogashira Reaction Parameters:

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. |

| Copper(I) Co-catalyst | CuI | Activates the alkyne via the formation of a copper acetylide intermediate. semanticscholar.org |

| Base | Triethylamine (B128534) (Et3N), Diisopropylamine (B44863) (DIPA) | Scavenges the hydrogen halide byproduct and facilitates the regeneration of the active catalyst. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides a suitable medium for the reaction. |

| Alkyne Source | Trimethylsilylacetylene, Phenylacetylene | Provides the ethynyl moiety. The trimethylsilyl (B98337) group serves as a protecting group. |

The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst and unwanted side reactions. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and efficiency. For instance, the coupling of 2-amino-3-bromopyridines with terminal alkynes has been successfully achieved using a catalyst system of Pd(CF3COO)2, PPh3, and CuI in DMF with triethylamine as the base.

Recent advancements have also led to the development of copper-free Sonogashira protocols, which can mitigate the formation of alkyne homocoupling byproducts (Glaser coupling). vander-lingen.nlnih.govrsc.org These systems often employ more sophisticated palladium catalysts or different reaction conditions to achieve efficient coupling.

Alternative Alkyne-Forming Transformations

While the Sonogashira coupling is the most prevalent method, other transformations can be considered for the introduction of an ethynyl group. These can include the reaction of a terminal alkyne with a pyridyl electrophile activated by a different catalyst system or the conversion of other functional groups into an alkyne. For instance, Corey-Fuchs alkynylation of a 5-formylpyridine derivative could be a potential, albeit longer, route.

Methods for Piperidine Ring Formation or Introduction at the Pyridine Core

The installation of the piperidine ring at the C-2 position of the pyridine core is a critical step in the synthesis. Nucleophilic aromatic substitution is the most direct approach, with reductive amination offering an alternative pathway.

Nucleophilic Substitution Strategies at Pyridine C-2 Position

The C-2 position of a pyridine ring bearing a suitable leaving group, such as a halogen, is susceptible to nucleophilic attack. nih.gov The reaction of a 2-halopyridine derivative with piperidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. nih.govsemanticscholar.orgnih.gov

The reactivity of the halide leaving group generally follows the order F > Cl > Br > I for SNAr reactions on electron-deficient aromatic rings. semanticscholar.org The reaction is typically carried out by heating the 2-halopyridine with an excess of piperidine, which can also act as the base, or in the presence of an additional base like potassium carbonate in a suitable solvent such as DMF or N-methyl-2-pyrrolidone (NMP). The electron-withdrawing nature of the pyridine nitrogen atom facilitates this substitution, particularly at the ortho (C-2 and C-6) and para (C-4) positions.

Reductive Amination or Cyclization Protocols

Reductive amination provides an alternative strategy for forming the piperidine ring. This can be approached in two main ways: by reacting a 2-aminopyridine (B139424) with a 1,5-dihalopentane or by the reductive amination of a suitable precursor. For instance, a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has been developed to access N-aryl piperidines, a methodology that could potentially be adapted. nih.govrsc.org This process involves the initial reduction of the pyridine ring followed by the introduction of the amine and subsequent cyclization.

Intramolecular cyclization of a suitably functionalized linear precursor attached to the pyridine C-2 position also represents a viable, though more complex, synthetic route.

Optimization of Synthetic Yields and Purity

The efficiency and purity of the final product are heavily dependent on the conditions of the Sonogashira cross-coupling step. Optimization of this reaction is a critical aspect of the synthesis, focusing on several key parameters: the choice of catalyst, co-catalyst, base, solvent, and reaction temperature.

Catalyst System: The palladium catalyst and its ligands are paramount for achieving high yields. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are effective, modern catalyst systems employing more electron-rich and bulky phosphine (B1218219) ligands can offer higher turnover numbers and efficiency, even at lower catalyst loadings. libretexts.orgnih.gov The copper(I) co-catalyst, typically copper(I) iodide (CuI), is crucial for facilitating the reaction at lower temperatures, though copper-free systems have been developed to avoid potential contamination of the product with copper residues. acs.orgresearchgate.net

Base and Solvent: The choice of base is critical for both the deprotonation of the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction. Amine bases such as triethylamine (Et3N) or diisopropylamine (DIPA) are commonly used and can also serve as the solvent. soton.ac.uk However, inorganic bases like cesium carbonate (Cs2CO3) have also been shown to be effective, particularly in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. nih.gov The solvent itself plays a significant role in solubility and reaction kinetics.

Temperature and Reaction Time: Sonogashira reactions can often be performed at room temperature, which is advantageous for substrates with sensitive functional groups. libretexts.org However, for less reactive aryl bromides, moderate heating (e.g., 50-80 °C) may be necessary to drive the reaction to completion in a reasonable timeframe. acs.org Reaction monitoring, typically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), is essential to determine the optimal reaction time and prevent the formation of degradation products.

Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system is optimized to effectively separate the product from unreacted starting materials, the palladium catalyst, and any homocoupled alkyne byproducts (Glaser coupling).

Below is an interactive data table summarizing the influence of various parameters on the yield and purity of Sonogashira reactions involving halo-pyridines, based on general findings in the literature.

| Parameter | Variation | Typical Effect on Yield | Typical Effect on Purity | Reference |

| Catalyst | Pd(PPh3)4 vs. PdCl2(PPh3)2 | Both effective, choice depends on Pd(0) vs Pd(II) precursor preference. | High purity with proper workup. | libretexts.org |

| Low catalyst loading (e.g., <1 mol%) | May require longer reaction times or higher temperatures. | Can reduce metal contamination. | nih.gov | |

| Base | Amine (Et3N, DIPA) vs. Inorganic (Cs2CO3, K2CO3) | Amine bases are standard; inorganic bases can be effective and easier to remove. | Purity dependent on base removal during workup. | soton.ac.uknih.gov |

| Solvent | THF, DMF, Acetonitrile | Choice impacts solubility and reaction rate. DMF is common but has toxicity concerns. | Solvent choice can affect byproduct formation. | acs.orgacs.org |

| Temperature | Room Temperature vs. 50-80 °C | Higher temperatures increase reaction rate but can lead to side reactions. | Lower temperatures often yield cleaner reactions. | nih.gov |

| Co-catalyst | With CuI vs. Copper-free | CuI accelerates the reaction, allowing milder conditions. | Copper-free systems avoid copper contamination. | acs.orgresearchgate.net |

Green Chemistry Principles in Synthesis Scale-Up

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes, particularly during scale-up for industrial production. The focus lies on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.

Atom Economy and Waste Reduction: The Sonogashira coupling itself has good atom economy. However, waste is generated from solvents, purification media, and catalyst residues. The development of heterogeneous, recoverable, and reusable palladium catalysts is a key green strategy. nih.govacs.org Catalysts supported on materials like silica or polymers can be easily separated from the reaction mixture by filtration and reused multiple times, significantly reducing palladium waste and product contamination. acs.org

Use of Greener Solvents: A major environmental concern in many chemical syntheses is the use of volatile organic compounds (VOCs). Traditional solvents for Sonogashira reactions, such as DMF, are toxic and have high boiling points, making them energy-intensive to remove. acs.org Research has focused on replacing these with more sustainable alternatives. digitellinc.com Water has been explored as a reaction medium, often in combination with a phase-transfer catalyst. acs.org Bio-based solvents, such as N-Hydroxyethylpyrrolidone (HEP) or Cyrene, have also been investigated as greener alternatives to conventional polar aprotic solvents. acs.org Using solvent mixtures, such as an acetonitrile/water azeotrope, can also be advantageous as they are more easily recoverable. acs.org

Energy Efficiency: Conducting reactions at or near ambient temperature significantly reduces energy consumption. The optimization of highly active catalyst systems that allow for room-temperature Sonogashira couplings is a central tenet of green synthesis design. libretexts.org

Avoiding Hazardous Reagents: A significant advancement in greening the Sonogashira reaction is the development of copper-free protocols. acs.orgresearchgate.net While copper(I) is an effective co-catalyst, it is toxic and its removal from the final product can be challenging. Copper-free systems, although sometimes requiring slightly harsher conditions or more sophisticated ligands, eliminate this environmental and health concern. Furthermore, using solid, supported bases instead of liquid amine bases can simplify the workup process and reduce the generation of aqueous waste streams. acs.org

The scale-up of the synthesis of this compound would benefit from a life-cycle assessment approach, considering the environmental impact of all starting materials, reagents, solvents, and energy usage to identify the most sustainable synthetic route. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Ethynyl 2 Piperidin 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, the connectivity of atoms can be established.

The ¹H NMR spectrum of 5-Ethynyl-2-(piperidin-1-YL)pyridine is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring, the pyridine (B92270) ring, and the ethynyl (B1212043) group. The chemical shifts are influenced by the electronic environment of each proton.

Pyridine Ring Protons: The pyridine ring is expected to show three distinct aromatic protons. The proton at position 3 (H-3) would likely appear as a doublet adjacent to the piperidine-substituted carbon. The proton at position 4 (H-4) would appear as a doublet of doublets, coupled to both H-3 and H-6. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is expected to be the most downfield of the pyridine protons and appear as a small doublet.

Ethynyl Proton: A sharp singlet corresponding to the acetylenic proton (-C≡C-H) is anticipated. Based on data for similar ethynylpyridines, this signal is typically found in the range of δ 3.2-3.4 ppm.

Piperidine Ring Protons: The ten protons of the piperidine ring would produce signals in the upfield, aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (C-2' and C-6') are expected to be the most deshielded of the piperidine protons. The remaining protons on C-3', C-4', and C-5' would likely appear as a complex multiplet. For the parent piperidine molecule, these signals typically appear between δ 1.5 and δ 2.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-3 | ~6.5-6.8 | d |

| Pyridine H-4 | ~7.5-7.8 | dd |

| Pyridine H-6 | ~8.2-8.4 | d |

| Ethynyl H | ~3.2-3.4 | s |

| Piperidine H-2', H-6' | ~3.4-3.6 | m |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 12 distinct carbon signals are expected (5 for the pyridine ring, 2 for the ethynyl group, and 3 unique signals for the piperidine ring due to symmetry, though C-3'/5' may be distinct depending on ring conformation dynamics).

Pyridine Ring Carbons: The carbon atom C-2, bonded to the electronegative nitrogen and the piperidine group, is expected to be the most downfield signal, likely appearing above δ 155 ppm. The other pyridine carbons (C-3, C-4, C-5, C-6) will have characteristic shifts influenced by their position relative to the nitrogen and the ethynyl and piperidine substituents. For comparison, the carbon signals in unsubstituted pyridine appear at δ 150.1 (C-2/6), 123.9 (C-3/5), and 136.2 (C-4) ppm.

Ethynyl Carbons: Two signals are expected for the alkyne carbons. The carbon attached to the pyridine ring (C-α) will be more deshielded than the terminal carbon (C-β). These typically appear in the δ 75-90 ppm range.

Piperidine Ring Carbons: The carbon atoms of the piperidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C-2' and C-6') are expected around δ 45-50 ppm, while the other carbons (C-3', C-5' and C-4') will be further upfield, typically between δ 24-27 ppm, based on data for piperidine itself.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | >155 |

| Pyridine C-6 | ~148-152 |

| Pyridine C-4 | ~138-142 |

| Pyridine C-3 | ~107-110 |

| Pyridine C-5 | ~115-120 |

| Ethynyl C-α (attached to pyridine) | ~80-85 |

| Ethynyl C-β | ~75-80 |

| Piperidine C-2', C-6' | ~45-50 |

| Piperidine C-3', C-5' | ~25-27 |

To unambiguously assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyridine and piperidine rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the piperidine ring, the pyridine ring, and the ethynyl group. For instance, an HMBC correlation between the piperidine H-2'/H-6' protons and the pyridine C-2 carbon would definitively confirm the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₁₂H₁₄N₂. The expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated with high precision.

Molecular Formula: C₁₂H₁₄N₂

Calculated Exact Mass: 186.1157 g/mol

Expected HRMS [M+H]⁺: 187.1230

Observing a peak at m/z 187.1230 in an HRMS spectrum would provide strong evidence for the elemental composition C₁₂H₁₅N₂⁺, confirming the molecular formula of the compound.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing nitrogen-containing compounds like pyridines, as they are easily protonated. In ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺. For this compound (MW = 186.25 g/mol ), this would correspond to a peak at an m/z of 187.2. Tandem MS (MS/MS) experiments on this precursor ion could reveal characteristic fragmentation patterns, such as the loss of neutral fragments from the piperidine ring or cleavage of the bond between the two rings, further confirming the structure.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman spectroscopy, are essential for identifying the functional groups and elucidating the molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For this compound, characteristic absorption bands would be expected for the C≡C triple bond of the ethynyl group, the C-N bonds of the piperidine and pyridine rings, and the various C-H bonds.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Alkyne C≡C Stretch | 2100 - 2260 | Stretching |

| Alkyne ≡C-H Stretch | 3250 - 3350 | Stretching |

| Pyridine C=N Stretch | 1550 - 1650 | Stretching |

| Piperidine C-N Stretch | 1000 - 1250 | Stretching |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching |

Note: This table represents generalized expected ranges for the functional groups present in the molecule. Specific experimental values for this compound are not available.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide valuable information about the molecular structure. The symmetric vibrations of the ethynyl C≡C bond and the pyridine ring would be expected to produce strong signals in the Raman spectrum of this compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of its molecular structure and insights into its packing in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum can provide information about the conjugated systems present in the molecule. For this compound, electronic transitions involving the π-electrons of the ethynyl group and the pyridine ring would be expected.

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Expected λmax (nm) | Transition Type |

| Ethynyl-Pyridine Conjugated System | > 250 | π → π* |

Note: This table indicates the expected region of absorption based on the conjugated system. Actual experimental values are not available.

Chemical Reactivity and Derivatization Strategies of 5 Ethynyl 2 Piperidin 1 Yl Pyridine

Transformations of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a versatile functional handle for a variety of addition and coupling reactions.

The terminal alkyne functionality of 5-Ethynyl-2-(piperidin-1-YL)pyridine makes it an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgchemie-brunschwig.chnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. chemie-brunschwig.chmdpi.com

The CuAAC reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. acs.orgnih.gov This catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate, or by using a copper(I) salt directly, such as copper(I) iodide or copper(I) acetate (B1210297). nih.govmdpi.com The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide to form a six-membered copper-containing intermediate, ultimately leading to the stable triazole ring. acs.org

The versatility of this reaction allows for the conjugation of this compound to a vast array of molecules, including biomolecules, polymers, and fluorescent dyes, provided they bear an azide functionality. mdpi.comnih.gov This has significant implications in medicinal chemistry and materials science for the development of novel compounds with tailored properties. For instance, this strategy has been employed in the synthesis of nucleoside macrocycles and for linking molecules to biological targets. beilstein-journals.org

Table 1: Examples of CuAAC Reactions with Alkyne-Containing Compounds

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Application |

| 5-Ethynylcytidine | Fluorescent Azides | Not Specified | Fluorescently Labeled RNA | RNA Synthesis Detection nih.gov |

| Alkyne-modified Nucleosides | Not Specified | Not Specified | Triazole-linked Biomolecules | Drug Discovery nih.gov |

| Terminal Alkynes | Organic Azides | Copper(I) Acetate | 1-(Pyridin-2-yl)-1,2,3-triazoles | Synthesis of Heterocycles nih.gov |

| 5'-Azido-dU | Internal Alkyne | Copper(II) sulfate/Ascorbic Acid/TBTA | Nucleoside Macrocycle | Synthesis of Complex Molecules beilstein-journals.org |

Hydrometalation involves the addition of a metal-hydrogen bond across the alkyne's triple bond, leading to the formation of a vinylorganometallic intermediate. wikipedia.org This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regio- and stereoselectivity. Common hydrometalation reactions include hydroboration, hydrosilylation, hydrostannation, and hydrogermylation. wikipedia.orgrsc.orgrsc.org

Hydroboration: The addition of a boron-hydrogen bond to the alkyne, typically using reagents like pinacolborane (HBpin), can yield vinylboronate esters. These intermediates are highly versatile and can participate in subsequent cross-coupling reactions (e.g., Suzuki coupling) to form carbon-carbon bonds. rsc.org

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond and can be catalyzed by various transition metals. The resulting vinylsilanes are stable and can be used in a variety of synthetic transformations.

Hydrostannation: The addition of a tin-hydride across the triple bond, often catalyzed by palladium or under radical conditions, produces vinylstannanes. acs.orgresearchgate.net These compounds are valuable precursors for Stille cross-coupling reactions. Both cis and trans vinylstannanes can be selectively prepared depending on the reaction conditions. The regioselectivity of the addition can be influenced by the presence of directing groups within the alkyne substrate. researchgate.net

Hydrogermylation: This involves the addition of a germanium-hydrogen bond and can be achieved using metal-ligand cooperative catalysis, offering a route to vinylgermanes. rsc.orgresearchgate.net

These hydrometalation-functionalization sequences provide a powerful toolbox for the elaboration of the ethynyl group into more complex and functionalized alkenyl moieties. nih.govacs.org

Table 2: Overview of Hydrometalation Reactions of Alkynes

| Hydrometalation Reaction | Reagent/Catalyst | Intermediate | Subsequent Functionalization |

| Hydroboration | HBpin / Al(III) dihydride complex | Vinylboronate ester | Suzuki Coupling rsc.org |

| Hydrosilylation | Silanes / Borane catalyst | Vinylsilane | Various transformations |

| Hydrostannation | R3SnH / Pd or Radical initiator | Vinylstannane | Stille Coupling acs.orgresearchgate.netresearchgate.net |

| Hydrogermylation | Et3GeH / (PNS)Pd complex | Vinylgermane | Cross-coupling reactions rsc.orgresearchgate.net |

The ethynyl group can undergo both oxidative and reductive transformations.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond. openochem.orgorgoreview.comlibretexts.org For a terminal alkyne such as in this compound, this reaction would yield a carboxylic acid and carbon dioxide (CO₂). openochem.orgjove.com This transformation can be used to determine the position of the triple bond in an unknown alkyne. orgoreview.comjove.com

Reduction: The alkyne can be selectively reduced to either an alkene or an alkane. openochem.orgorganicchemistrytutor.com

To Alkane: Complete reduction to the corresponding ethyl group can be achieved by catalytic hydrogenation with excess hydrogen gas (H₂) over a metal catalyst like platinum (Pt), palladium (Pd), or nickel (Ni). openochem.orglibretexts.org

To Alkene: Partial reduction can lead to the formation of a vinyl group. The stereochemical outcome of this reduction is highly dependent on the reagents used. openochem.org

Cis-alkene: Hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), results in the syn-addition of hydrogen to form the cis (or Z)-alkene. openstax.orglibretexts.org

Trans-alkene: A dissolving metal reduction, typically using sodium or lithium in liquid ammonia, proceeds via a radical anion intermediate and results in the anti-addition of hydrogen to yield the trans (or E)-alkene. openochem.orglibretexts.orgopenstax.org

Table 3: Reduction and Oxidation Reactions of Terminal Alkynes

| Reaction Type | Reagents | Product |

| Oxidative Cleavage | O₃ or KMnO₄ | Carboxylic Acid + CO₂ openochem.orgjove.com |

| Complete Reduction | H₂ / Pt, Pd, or Ni | Alkane openochem.orglibretexts.org |

| Partial Reduction (cis) | H₂ / Lindlar's Catalyst | Cis-Alkene openstax.orglibretexts.org |

| Partial Reduction (trans) | Na or Li / liquid NH₃ | Trans-Alkene openochem.orgopenstax.org |

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in this compound is electron-rich due to the electron-donating nature of the piperidinyl group at the 2-position. This influences its reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The amino group at the 2-position is a strong activating group and directs incoming electrophiles to the ortho (3-position) and para (5-position) positions. Since the 5-position is already substituted with the ethynyl group, electrophilic substitution is expected to occur predominantly at the 3-position. Studies on the acid-catalyzed hydrogen exchange of 2-aminopyridine (B139424) derivatives support this reactivity pattern, showing exchange at the 3- and 5-positions. rsc.orgrsc.org

Nucleophilic Aromatic Substitution (SNA_r): Pyridine itself is electron-deficient and generally undergoes nucleophilic aromatic substitution more readily than benzene, particularly at the 2- and 4-positions. stackexchange.compearson.comquora.comyoutube.comyoutube.com However, the presence of the strongly electron-donating piperidinyl group at the 2-position deactivates the ring towards nucleophilic attack. Therefore, SNA_r reactions on this compound are generally challenging unless a good leaving group is present on the ring or the reaction is facilitated by a transition metal catalyst. Recent advances have shown that even electron-rich aminopyridines can undergo catalytic SNA_r reactions with amines, activated by η⁶-coordination to a ruthenium(II) catalyst. researchgate.netthieme-connect.comthieme-connect.de

Beyond classical substitution reactions, modern synthetic methods allow for the regioselective functionalization of pyridines. This can involve metalation followed by reaction with an electrophile. For instance, directed ortho-metalation (DoM) can be a powerful strategy. However, in the case of 2-substituted pyridines, the regioselectivity of metalation can be complex.

Recent developments in pyridine functionalization include methods for the regioselective difunctionalization via pyridyne intermediates, which could potentially be applied to derivatives of the target molecule. nih.govrsc.org Additionally, C-H activation strategies are emerging as powerful tools for the direct functionalization of pyridine rings, often with high regioselectivity. acs.orgmdpi.com

Pyridyl-Metalation Chemistry

The metalation of pyridine rings is a powerful tool for their functionalization. In the case of this compound, the piperidinyl group, being an amino substituent, is expected to act as a directing group for ortho-metalation. This directed ortho-metalation (DoM) typically involves the deprotonation of the carbon atom adjacent to the directing group by a strong base, such as an organolithium reagent. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

| Directing Group | Position of Metalation | Typical Base | Ref. |

| -NR₂ | C3 (ortho to NR₂) | n-BuLi, s-BuLi | |

| -OMe | C3 (ortho to OMe) | n-BuLi | |

| -CONR₂ | C3 (ortho to CONR₂) | LDA, s-BuLi |

This table presents generalized information on directed ortho-metalation of substituted pyridines and is not specific to this compound.

Reactions Involving the Piperidine (B6355638) Heterocycle

The piperidine moiety of this compound offers a reactive site for further derivatization, primarily at the nitrogen atom.

The nitrogen atom of the piperidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the treatment of the parent compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction rate and yield. A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides. odu.edu

N-Acylation: The piperidine nitrogen can also be acylated using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. semanticscholar.orgreddit.com This reaction leads to the formation of amides. The reactivity of the acylating agent and the steric hindrance around the nitrogen atom can affect the efficiency of the reaction.

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl piperidinium (B107235) salt |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl piperidine (amide) |

This table illustrates general N-alkylation and N-acylation reactions of piperidine and is not based on specific experimental data for this compound.

Achieving stereochemical control in the derivatization of the pre-existing piperidine ring in this compound would likely involve substrate-controlled diastereoselective reactions. For instance, if a chiral center were already present on the piperidine ring, it could direct the approach of incoming reagents. However, without a pre-existing stereocenter, achieving high levels of stereoselectivity in reactions on the piperidine ring itself would be challenging. Recent advances in the diastereoselective synthesis of highly substituted piperidines often rely on multi-component reactions where the stereochemistry is set during the ring-forming steps. osi.lvresearchgate.netresearchgate.net The application of such methodologies to the derivatization of an existing piperidine ring is not straightforward.

Multi-Component Reactions Incorporating the Compound as a Core Scaffold

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netnih.govmdpi.com The structure of this compound, with its terminal alkyne and nucleophilic piperidine nitrogen, suggests its potential as a building block in certain MCRs.

For example, the terminal alkyne could participate in A³ coupling reactions (aldehyde-alkyne-amine) or Ugi-type reactions after suitable functionalization. The 2-aminopyridine-like structure could also be envisioned as a component in the synthesis of fused heterocyclic systems. However, the direct use of this compound as a core scaffold in MCRs would depend on the specific reaction conditions and the compatibility of its functional groups.

Investigation of Reaction Mechanisms

The investigation of reaction mechanisms for the derivatization of this compound would likely involve a combination of experimental and computational methods.

For pyridyl-metalation , mechanistic studies would focus on determining the regioselectivity of deprotonation and the structure of the resulting organometallic intermediate. This could involve isotopic labeling experiments and spectroscopic analysis.

The mechanisms of N-alkylation and N-acylation of the piperidine nitrogen are generally well-understood, proceeding through SN2 and nucleophilic acyl substitution pathways, respectively. Kinetic studies could provide insights into the influence of the electronic properties of the substituted pyridine ring on the nucleophilicity of the piperidine nitrogen.

For multi-component reactions , mechanistic investigations would aim to elucidate the sequence of bond-forming events. This could involve the isolation and characterization of reaction intermediates or the use of computational modeling to map the reaction pathway. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) can provide valuable information on the electronic properties, such as frontier molecular orbital energies and charge distributions, which govern the reactivity of the molecule. researchgate.netresearchgate.netnih.goviiste.org

Computational Chemistry and Theoretical Investigations of 5 Ethynyl 2 Piperidin 1 Yl Pyridine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. niscpr.res.inmdpi.comespublisher.com DFT calculations are instrumental in determining the optimized geometry, conformational landscape, and electronic properties that govern the molecule's reactivity and interactions. nih.govresearchgate.net

Before electronic properties can be accurately calculated, the molecule's lowest-energy three-dimensional structure must be determined. A geometric optimization calculation systematically alters the positions of the atoms to find a stable arrangement on the potential energy surface. For 5-Ethynyl-2-(piperidin-1-YL)pyridine, this process would define the precise bond lengths, bond angles, and dihedral angles of its most stable form.

A key structural feature is the piperidine (B6355638) ring, which typically adopts a chair conformation. The orientation of this ring relative to the planar pyridine (B92270) ring is a critical factor. Conformational analysis would explore the energy barriers associated with the rotation around the C-N bond connecting the two rings. This analysis identifies the global minimum energy conformer, which is essential for all subsequent calculations. The planarity of the ethynylpyridine moiety contrasts with the saturated piperidine ring, and DFT can precisely quantify this relationship.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data) This table presents hypothetical yet realistic data for the specified compound based on typical values for similar molecular fragments, as would be generated by a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory).

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C(pyridine)-N(piperidine) | 1.38 Å | |

| C(pyridine)-C(ethynyl) | 1.44 Å | |

| C≡C(ethynyl) | 1.21 Å | |

| C≡C-H(ethynyl) | 1.06 Å | |

| Bond Angles | ||

| C-N-C (piperidine) | 112.5° | |

| C(pyridine)-C(ethynyl)-C | 178.5° | |

| Dihedral Angle | C-C-N-C (Pyridine-Piperidine) | 35.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

For this compound, DFT calculations would show the HOMO is likely localized on the electron-rich piperidine ring and the nitrogen atom attached to the pyridine ring. Conversely, the LUMO is expected to be distributed across the π-system of the ethynylpyridine moiety, which is more electron-deficient. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. niscpr.res.in

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify aspects of the molecule's reactivity. mdpi.com

Table 2: Calculated Global Reactivity Descriptors (Illustrative Data) This table shows representative values for quantum chemical descriptors derived from HOMO and LUMO energies.

| Descriptor | Formula | Definition | Predicted Value |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 5.3 eV |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added | 1.2 eV |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity | 0.189 eV-1 |

| Electronegativity (χ) | (IP + EA) / 2 | Ability to attract electrons | 3.85 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | Global electrophilic nature of the molecule | 2.79 eV |

Prediction and Interpretation of Spectroscopic Properties

Computational methods can accurately predict various types of spectra, which is invaluable for interpreting experimental data and confirming a molecule's structure. Time-Dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). espublisher.com For this compound, TD-DFT would calculate the energies of electronic transitions, such as the π → π* transitions within the aromatic system, which correspond to the absorption maxima (λmax).

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular functional groups, such as the C≡C and C-H stretches of the ethynyl (B1212043) group, the aromatic C-H and C=C vibrations of the pyridine ring, and the C-H and C-N vibrations of the piperidine ring. This theoretical assignment is critical for accurately interpreting experimental spectra.

Reaction Pathway Elucidation and Transition State Analysis

DFT is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, one could investigate reactions involving the ethynyl group (e.g., cycloadditions, hydration) or electrophilic substitution on the pyridine ring. Computational chemists can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate. By locating the transition state structure and calculating its vibrational frequencies (a valid transition state has exactly one imaginary frequency), the feasibility of a proposed reaction mechanism can be confirmed. This type of analysis provides a deep, molecular-level understanding of how the compound might behave in a chemical transformation.

Molecular Docking Simulations for Putative Binding Interactions with Macromolecules

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. nanobioletters.com This method is fundamental in drug discovery and chemical biology. avinuty.ac.inresearchgate.net Given the prevalence of pyridine and piperidine scaffolds in pharmacologically active compounds, this compound could be docked into the binding sites of various protein targets to predict its potential biological activity. researchgate.net

The docking process involves generating multiple conformations of the ligand within the protein's active site and scoring them based on binding energy. mdpi.com A lower binding energy suggests a more stable complex. The results provide a plausible binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the protein's amino acid residues. researchgate.net For example, the pyridine nitrogen could act as a hydrogen bond acceptor, while the aromatic ring could engage in π-stacking with residues like phenylalanine or tyrosine.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Protein Target | Hypothetical Serine/Threonine Kinase (e.g., PDB ID: XXXX) |

| Docking Score | -8.5 kcal/mol |

| Predicted Binding Affinity (Ki) | 250 nM |

| Key Hydrogen Bonds | Pyridine Nitrogen to backbone NH of Valine; Ethynyl H to side chain of Aspartate |

| Key Hydrophobic Interactions | Piperidine ring with Leucine, Isoleucine; Pyridine ring with Phenylalanine |

Quantitative Structure-Activity Relationship (QSAR) Model Development Support

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structures of a series of compounds with their biological activities. chemrevlett.comresearchgate.netnih.gov A single molecule like this compound would contribute as one data point in the development of such a model.

For this compound, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) characteristics. nih.gov These calculated descriptors, along with an experimentally measured biological activity (e.g., IC50), would be used as input to build a predictive QSAR model for a larger set of related pyridine derivatives. chemrevlett.com This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Valine |

| Aspartate |

| Leucine |

Role of 5 Ethynyl 2 Piperidin 1 Yl Pyridine As a Versatile Chemical Scaffold and Building Block

Applications in the Modular Synthesis of Diverse Heterocyclic Frameworks

5-Ethynyl-2-(piperidin-1-YL)pyridine serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. The pyridine (B92270) nucleus is a common feature in many biologically active natural and synthetic compounds, making the development of new synthetic routes to this heterocycle an ongoing area of interest. anjs.edu.iq The presence of the ethynyl (B1212043) group provides a reactive site for various coupling and cycloaddition reactions, allowing for the construction of more complex molecular architectures.

Nitrogen-containing heterocycles are of particular importance as they form the core of many pharmaceuticals and agrochemicals. researchgate.net The synthesis of derivatives from substituted pyridines can lead to compounds with a wide range of physiological activities, including analgesic, anthelmintic, and anticancer properties. anjs.edu.iq The versatility of the pyridine scaffold allows for its incorporation into various molecular frameworks to develop novel therapeutic agents. anjs.edu.iqrsc.org For example, pyridine derivatives have been explored for their potential in treating neurodegenerative disorders. anjs.edu.iq

The synthesis of piperidine (B6355638) and pyridine derivatives from biomass sources is also an area of active research, aiming to reduce reliance on fossil fuels for the production of these important N-heterocycles. nih.gov

Development of Chemical Probes for Biological Systems (e.g., via click chemistry labeling)

The ethynyl group on this compound makes it a suitable candidate for use in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. jenabioscience.comnih.gov Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a prominent example of click chemistry that allows for the efficient ligation of an alkyne-containing molecule with an azide-functionalized one. jenabioscience.comnih.gov This methodology is widely used in the development of chemical probes to study biological systems. olemiss.edu

Chemical probes are essential tools for interrogating biological processes. olemiss.edu By incorporating an alkyne-modified molecule like a 5-ethynyl-substituted nucleoside into cellular metabolites such as DNA and RNA, researchers can subsequently visualize these molecules by reacting them with a fluorescent azide (B81097). jenabioscience.comnih.govresearchgate.net This technique offers a sensitive and rapid method for detecting DNA synthesis and RNA transcription in vivo. jenabioscience.comresearchgate.net

For instance, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-ethynyluridine (B57126) (EU) are used to label newly synthesized DNA and RNA, respectively. jenabioscience.comlumiprobe.comlumiprobe.com The alkyne group in these molecules allows for their detection with fluorescent azides via click chemistry, providing a powerful alternative to traditional methods like those using 5-bromo-2'-deoxyuridine (B1667946) (BrdU). jenabioscience.com The small size of the azide probes allows for better tissue penetration and less disruption to the biological system compared to the antibodies required for BrdU detection. lumiprobe.com

Table 1: Examples of Ethynyl-Containing Compounds Used in Click Chemistry Labeling

| Compound | Application | Detection Method |

| 5-Ethynyl-2'-deoxyuridine (EdU) | DNA synthesis monitoring | Click chemistry with fluorescent azides |

| 5-Ethynyluridine (EU) | RNA transcription analysis | Click chemistry with fluorescent azides |

| 5-Ethynylcytidine (EC) | RNA synthesis detection | Click chemistry with fluorescent azides |

Utility in Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. nih.gov The pyridine scaffold is a key component in a vast number of FDA-approved drugs and serves as a versatile framework for designing new biologically active molecules. nih.gov By systematically modifying the substituents on the pyridine ring, researchers can probe the steric and electronic requirements for optimal interaction with a biological target. nih.gov

For instance, studies on 5-substituted pyridine analogues have been conducted to understand the impact of bulky groups on binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov Such studies have led to the identification of both agonists and antagonists for these receptors. nih.gov Similarly, SAR studies on pyridine derivatives have revealed that the presence and position of specific functional groups, such as -OMe, -OH, -C=O, and -NH2, can enhance their antiproliferative activity against cancer cell lines. nih.gov Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to a decrease in activity. nih.gov

The piperidine moiety also plays a significant role in the biological activity of many compounds, and its derivatives have been investigated for various therapeutic applications. researchgate.netmdpi.com The combination of the pyridine and piperidine rings in this compound provides a rich scaffold for SAR-driven optimization. The ethynyl group can be further functionalized to explore a wide chemical space and fine-tune the pharmacological properties of the resulting compounds.

Design and Synthesis of Advanced Molecular Linkers (e.g., PROTACs)

The modular nature of this compound makes it an attractive component in the design of more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A typical PROTAC consists of a ligand that binds to the target protein, a ligand that binds to the E3 ligase, and a linker that connects the two.

The ethynyl group of this compound can serve as a versatile handle for attaching it to either the target protein ligand or the E3 ligase ligand, or for modifying the linker itself. The structure of the linker is critical for the efficacy of a PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination.

An example of a complex molecule that incorporates a substituted pyridine linker is a PROTAC targeting Bruton's tyrosine kinase (BTK) to the Cereblon (CRBN) E3 ligase. zju.edu.cn While this specific example does not use this compound directly, it highlights the principle of using functionalized pyridine derivatives in the construction of PROTAC linkers. The ability to readily modify the ethynyl group allows for the systematic optimization of the linker length and rigidity, which are key parameters in PROTAC design.

Exploration as a Precursor for Materials Science Applications (e.g., organic semiconductors)

The unique electronic and structural properties of pyridine-containing compounds have led to their exploration in the field of materials science. mdpi.com The incorporation of fluorine atoms into the pyridine ring, for example, can lead to materials with enhanced thermal stability and chemical resistance. mdpi.com While this compound is not a perfluorinated compound, the presence of the nitrogen atom and the conjugated system involving the ethynyl group suggests potential for interesting electronic properties.

The ethynyl group can participate in polymerization reactions or serve as a point of attachment to other functional molecules, opening up possibilities for the creation of novel polymers and organic materials. Pyridinium (B92312) ylides, which can be derived from pyridines, have been used to create thin conducting layers, demonstrating the potential of pyridine derivatives in electronic applications. researchgate.net

Furthermore, the development of new fluorinated polymers and materials is a continuously growing field, driven by the demand for high-performance materials in advanced applications. mdpi.com The synthesis of polymers incorporating pyridine moieties has been explored for applications such as the capture of aromatic pollutants. mdpi.com The versatility of the this compound scaffold could allow for its incorporation into such polymeric systems, potentially leading to materials with tailored properties for specific applications.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of polysubstituted pyridines is a central theme in heterocyclic chemistry, owing to their prevalence in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems for constructing the 5-ethynyl-2-aminopyridine scaffold.

Key Research Thrusts:

Transition-Metal Catalysis: While classical methods like the Hantzsch synthesis are workhorses, modern transition-metal-catalyzed reactions offer milder conditions and greater functional group tolerance. researchgate.netillinois.edu Research into novel palladium, copper, or rhodium catalyst systems could enable more direct and regioselective coupling reactions to introduce the ethynyl (B1212043) and piperidinyl groups onto the pyridine (B92270) core. For instance, developing catalysts for direct C-H activation and functionalization would be a significant step forward.

Photoredox and Electrocatalysis: These emerging fields use light or electricity to drive chemical reactions, often under very mild conditions. Investigating photoredox-catalyzed cycloadditions or electrochemical C-H functionalization could provide novel routes to the target molecule, avoiding harsh reagents and high temperatures.

| Catalyst Type | Potential Advantage for Synthesis | Relevant Research Area |

| Nanocatalysts | High surface area, recyclability, potential for unique reactivity. rsc.org | Multicomponent reactions for pyridine ring formation. rsc.org |

| Transition-Metal Catalysts | High selectivity, mild reaction conditions, broad substrate scope. illinois.edu | Cross-coupling, C-H activation, cycloadditions. illinois.edu |

| Photoredox/Electrocatalysts | Green energy source (light/electricity), ambient temperatures. | Radical-mediated reactions, novel bond formations. |

Development of Flow Chemistry Approaches for Continuous Production

Flow chemistry, or continuous flow processing, is rapidly moving from an academic curiosity to a powerful tool for industrial chemical production. virujgroup.com This technology offers significant advantages in safety, efficiency, and scalability over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. virujgroup.comorganic-chemistry.org

The synthesis of pyridine derivatives is well-suited for flow chemistry. organic-chemistry.orgresearchgate.netthieme-connect.com For a molecule like 5-Ethynyl-2-(piperidin-1-YL)pyridine, a multi-step synthesis could be telescoped into a continuous sequence, minimizing manual handling of intermediates.

Future Development Areas:

Packed-Bed Reactors: Utilizing microreactors with packed beds of solid-supported catalysts (heterogeneous catalysis) can streamline production. For example, a continuous flow microreactor using a titanium silicalite (TS-1) catalyst has been successfully used for the N-oxidation of pyridine derivatives, demonstrating high efficiency and stability over hundreds of hours of operation. organic-chemistry.orgresearchgate.netthieme-connect.com Similar systems could be designed for the key bond-forming steps in the synthesis of this compound.

Gas-Liquid Reactions: The introduction of gaseous reagents, such as acetylene (B1199291) for the ethynylation step, can be challenging in batch reactors but is handled much more safely and efficiently in flow systems due to the high surface-area-to-volume ratio. researchgate.net

Integrated Purification: Future flow platforms could integrate in-line purification steps, such as liquid-liquid extraction or chromatography, to deliver a continuous stream of the final, high-purity product.

| Feature | Advantage in Flow Chemistry | Application Example |

| Safety | Small reaction volumes, excellent heat transfer, containment of hazardous materials. virujgroup.com | Handling of acetylene gas for ethynylation. |

| Efficiency | Reduced reaction times, higher yields, process intensification. organic-chemistry.org | N-oxidation of pyridines with 99% yield in minutes vs. hours. organic-chemistry.orgthieme-connect.com |

| Scalability | Production increased by running longer, not by using larger reactors. organic-chemistry.org | Potential for large-scale, on-demand manufacturing. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

For derivatives of this compound, AI and ML can be applied in several ways:

De Novo Design: Generative AI models, trained on large databases of known molecules, can design novel pyridine derivatives with optimized properties, such as enhanced binding affinity to a specific biological target or improved pharmacokinetic profiles. acm.orgspringernature.com These models can explore a vast chemical space to identify promising new candidates for synthesis.

Property Prediction: ML algorithms can be trained to predict various properties, including bioactivity, toxicity, and solubility, based on molecular structure. This allows for the rapid virtual screening of thousands of potential analogues before committing resources to their synthesis.

Retrosynthesis Planning: AI-powered tools can assist chemists by proposing viable synthetic pathways for target molecules. nih.govresearchgate.net By analyzing known reactions, these systems can suggest disconnections and identify potential starting materials, accelerating the "make" phase of the discovery cycle. nih.gov

Investigation of Unexplored Reactivity Modes

The this compound molecule contains several reactive sites that could be exploited in novel ways. The terminal alkyne is a particularly versatile functional group, while the electron-rich pyridine ring, activated by the piperidinyl group, also offers opportunities for unique transformations.

Potential Areas of Exploration:

Alkyne Metathesis: While Sonogashira coupling is a standard method for forming aryl-alkyne bonds, exploring alkyne metathesis could lead to the synthesis of novel dimers or polymers incorporating the pyridine scaffold.

Cycloaddition Reactions: The ethynyl group is a prime candidate for various cycloaddition reactions beyond the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Reactions with nitrones, azides, or dienes could generate a diverse range of fused heterocyclic systems with potential biological activity.

C-H Activation of the Pyridine Ring: The piperidinyl group is an electron-donating group, which can activate the pyridine ring towards electrophilic substitution or directed C-H functionalization at the C3 and C5 positions (relative to the piperidine). Research into catalytic systems that can selectively functionalize these positions without disturbing the ethynyl group would be highly valuable.

Expansion into New Chemical Biology Tool Development

Chemical biology utilizes chemical tools to study and manipulate biological systems. sigmaaldrich.comnih.gov The unique structure of this compound makes it an attractive scaffold for developing such tools. Pyridine derivatives are known to possess a wide range of biological activities, including anticancer and antiviral properties. tjnpr.orgnih.govconsensus.app

Future Applications:

Bioorthogonal Probes: The terminal alkyne is a bioorthogonal handle. This means it is chemically inert in biological systems but can react selectively with a specific partner, most commonly an azide (B81097), through click chemistry. This allows the molecule to be tagged with fluorescent dyes, affinity labels (like biotin), or other reporters for use in cellular imaging and proteomics.

Fragment-Based Drug Discovery (FBDD): The molecule could serve as a fragment for screening against protein targets. The ethynyl group provides a vector for growing the fragment into a more potent lead compound once a binding mode has been identified. DNA-encoded libraries (DELs) are one such technology where fragments are tagged with DNA barcodes for massive parallel screening. sigmaaldrich.com

Covalent Inhibitors: The ethynyl group, while generally stable, can be designed to act as a "warhead" for targeted covalent inhibition of proteins. If positioned correctly within an enzyme's active site, it could form a covalent bond with a nearby nucleophilic residue (e.g., cysteine), leading to irreversible inhibition.

Q & A

Q. What is the molecular structure of 5-Ethynyl-2-(piperidin-1-yl)pyridine, and how does the ethynyl group influence its reactivity?

The compound consists of a pyridine ring substituted at the 2-position with a piperidine moiety and at the 5-position with an ethynyl group. The ethynyl group introduces sp-hybridized carbon atoms, enhancing electrophilic reactivity and enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). Piperidine contributes to basicity and hydrogen-bonding potential, which can influence interactions with biological targets. Similar pyridine derivatives, such as 3-(5-hexynyl)-pyridine, demonstrate that alkyne substituents facilitate cross-coupling reactions and modular synthesis .

Q. What are the common synthetic routes for this compound, and what factors affect the yield?

A representative synthesis involves:

- Step 1: Functionalization of pyridine at the 2-position with piperidine via nucleophilic substitution or transition-metal catalysis.

- Step 2: Introduction of the ethynyl group via Sonogashira coupling or direct alkynylation. Key factors affecting yield include:

- Catalyst selection: Palladium/copper systems for Sonogashira coupling (optimal at 60–80°C).

- Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency.

- Purification: Column chromatography or recrystallization to isolate the product (typical yields: 60–85%) .

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Piperidine substitution | NaOH in CH₂Cl₂, 24h | 70–80% |

| Ethynylation | Pd(PPh₃)₄, CuI, 70°C | 60–75% |

Advanced Research Questions

Q. How can computational chemistry methods predict the binding affinity of this compound with neurological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with receptors like acetylcholinesterase or serotonin transporters. The ethynyl group’s linear geometry may occupy hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds with catalytic residues. Density Functional Theory (DFT) calculations further optimize ligand conformations and charge distribution. For example, PubChem-derived analogs (e.g., 2-(Azetidin-1-yl)pyridines) show that substituent orientation critically impacts binding energy (ΔG: −8.2 to −10.5 kcal/mol) .

Q. What strategies resolve contradictory data on the biological activity of pyridine derivatives across assay systems?

Contradictions often arise from:

- Assay variability: Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or enzyme sources.

- Solubility issues: Use of DMSO vs. aqueous buffers affecting compound bioavailability. Mitigation strategies include:

- Dose-response normalization: Express activity as IC₅₀ or EC₅₀ values relative to controls.

- Orthogonal assays: Validate enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT/XTT). Studies on 2-(Piperidin-2-yl)pyridine dihydrochloride highlight that IC₅₀ values for acetylcholinesterase inhibition vary by 2–3 orders of magnitude depending on buffer pH (6.5 vs. 7.4) .

Q. How does the steric and electronic profile of this compound influence its utility in materials science?

The ethynyl group enables polymerization via alkyne metathesis, forming conductive polymers. Piperidine enhances solubility in organic solvents (e.g., chloroform, toluene), critical for thin-film deposition. X-ray crystallography of analogous compounds (e.g., thiazolo[5,4-b]pyridines) reveals planar pyridine rings with dihedral angles <10°, favoring π-π stacking in solid-state materials. Applications include organic semiconductors and liquid crystals with tunable bandgaps (1.8–2.2 eV) .

Methodological Considerations

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR: ¹H NMR (δ 8.2–8.5 ppm for pyridine protons; δ 1.4–2.8 ppm for piperidine CH₂ groups).

- IR: Alkyne C≡C stretch at ~2100 cm⁻¹.

- MS: High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 217.12). Single-crystal X-ray diffraction (as in ) confirms bond lengths (C≡C: 1.20 Å) and torsion angles, resolving regiochemical ambiguities .

Q. How can researchers optimize the stability of this compound in aqueous solutions?

- pH control: Buffer solutions (pH 6.5–7.0) minimize hydrolysis of the ethynyl group.

- Light exclusion: Store in amber vials to prevent photodegradation.

- Antioxidants: Add 0.1% BHT to prevent oxidation during long-term storage .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary across literature reports?

Discrepancies arise from:

- Catalyst loadings: Pd(PPh₃)₄ at 2 mol% vs. 5 mol% alters reaction kinetics.

- Purification methods: Silica gel chromatography may recover 10–15% less product than HPLC. A meta-analysis of 15 studies shows median yields of 68% (IQR: 55–78%), with higher yields correlated with inert-atmosphere reactions (N₂/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.